molecular formula C16H25NO2 B2701960 N-(2-ethylhexyl)-4-methoxybenzamide CAS No. 560090-29-1

N-(2-ethylhexyl)-4-methoxybenzamide

Cat. No.: B2701960
CAS No.: 560090-29-1
M. Wt: 263.381
InChI Key: OAGPSBYQMCQNOF-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-4-methoxybenzamide is an organic compound that has garnered interest due to its unique chemical properties and potential applications. This compound is characterized by the presence of an ethylhexyl group attached to a methoxybenzamide structure, making it a versatile molecule in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylhexyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-ethylhexylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylhexyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of N-(2-ethylhexyl)-4-methoxyaniline.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

N-(2-ethylhexyl)-4-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as UV filters in sunscreens.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, as a UV filter, it absorbs ultraviolet radiation, preventing it from penetrating the skin and causing damage. The methoxy group plays a crucial role in the absorption of UV light, while the ethylhexyl group enhances the compound’s solubility and stability in formulations.

Comparison with Similar Compounds

Similar Compounds

    Octyl methoxycinnamate: Another UV filter with a similar methoxy group but different structural framework.

    2-ethylhexyl acrylate: Shares the ethylhexyl group but differs in its application as a monomer in polymer synthesis.

Uniqueness

N-(2-ethylhexyl)-4-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique properties such as enhanced UV absorption and stability. This makes it particularly valuable in applications requiring long-lasting and effective UV protection.

Properties

IUPAC Name

N-(2-ethylhexyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-4-6-7-13(5-2)12-17-16(18)14-8-10-15(19-3)11-9-14/h8-11,13H,4-7,12H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGPSBYQMCQNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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